molecular formula C16H18FN3O3S B6581961 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine CAS No. 1211737-73-3

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine

Cat. No. B6581961
CAS RN: 1211737-73-3
M. Wt: 351.4 g/mol
InChI Key: XCVSSNVXDKPHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine (4-COP-FBP) is a small molecule that has recently been identified as a potential therapeutic agent for a variety of diseases. It is a novel compound that has been designed to target specific proteins and enzymes. 4-COP-FBP has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, and to modulate the activity of certain receptors. This molecule has also been found to possess anti-inflammatory, anti-angiogenic, and anti-cancer properties.

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and diabetes. It has been found to inhibit the activity of certain protein kinases, and to modulate the activity of certain receptors. It has also been studied for its ability to induce apoptosis in cancer cells, to inhibit angiogenesis, and to reduce inflammation. Additionally, it has been found to have anti-diabetic properties, and to reduce the risk of cardiovascular disease.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine is not yet fully understood. However, it is believed to act by targeting specific proteins and enzymes. It has been found to inhibit the activity of certain protein kinases, such as cyclin-dependent kinases, and to modulate the activity of certain receptors. Additionally, it has been found to induce apoptosis in cancer cells, to inhibit angiogenesis, and to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine have been studied in a variety of cell lines and animal models. It has been found to inhibit the activity of certain protein kinases, and to modulate the activity of certain receptors. Additionally, it has been found to induce apoptosis in cancer cells, to inhibit angiogenesis, and to reduce inflammation. It has also been found to have anti-diabetic properties, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine in laboratory experiments include its low cost, low toxicity, and high selectivity. Additionally, it is relatively easy to synthesize, and its mechanism of action is well understood. The main limitation of using 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine in laboratory experiments is that it is not yet approved for clinical use, so it cannot be used in human studies.

Future Directions

In order to further explore the potential therapeutic applications of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine, there are several future directions that could be explored. These include further studies of its mechanism of action, its effects on other proteins and enzymes, its effects on other cell types and animal models, and its potential for use in clinical trials. Additionally, further research could be conducted to explore the potential for using 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine in combination with other drugs and therapies. Finally, further studies could be conducted to explore the potential for using 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine as a diagnostic tool.

Synthesis Methods

The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine begins with the reaction of 5-cyclopropyl-1,3,4-oxadiazol-2-yl chloride (COP) and 2-fluorobenzenesulfonyl chloride (FBS) in dichloromethane. The reaction is catalyzed by a palladium-on-carbon catalyst, and the resulting product is 4-COP-FBS. This intermediate is then reacted with piperidine to form the final product, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine. This reaction is also catalyzed by a palladium-on-carbon catalyst, and the final product is isolated using column chromatography.

properties

IUPAC Name

2-cyclopropyl-5-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-13-3-1-2-4-14(13)24(21,22)20-9-7-12(8-10-20)16-19-18-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVSSNVXDKPHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine

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